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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

Cat. No.: B13818646 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-phenyl-1-
butanol

Introduction
2-Methyl-1-phenyl-1-butanol, identified by CAS Number 3968-86-3, is an aromatic alcohol

with significant applications in various fields of chemical science.[1][2][3] With the molecular

formula C₁₁H₁₆O and a molecular weight of approximately 164.24 g/mol , this compound is a

valuable intermediate in the synthesis of pharmaceuticals and photoinitiators.[1][4][5] It is also

utilized in the fragrance and personal care industries for its characteristic sweet, floral odor and

high stability.[1] This guide provides a comprehensive overview of its core physical constants,

spectroscopic identity, synthesis protocols, and handling considerations, tailored for

researchers and professionals in chemistry and drug development.

Chemical Structure and Identity
The structural framework of 2-Methyl-1-phenyl-1-butanol consists of a butanol chain with a

methyl group at the second carbon and a phenyl group attached to the first, hydroxyl-bearing

carbon. Its IUPAC name is 2-methyl-1-phenylbutan-1-ol.[6] The molecule possesses two chiral

centers (at C1 and C2), meaning it can exist as four possible stereoisomers (two pairs of

enantiomers). The specific stereochemistry can significantly influence its biological activity and

olfactory properties, a critical consideration in drug development and fragrance formulation.

Caption: Molecular graph of 2-Methyl-1-phenyl-1-butanol with key carbons numbered.
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Core Physical and Chemical Constants
The physical properties of a compound are fundamental to its application, dictating conditions

for storage, handling, and reaction setups. The constants for 2-Methyl-1-phenyl-1-butanol are

summarized below.

Physical Constant Value Source(s)

CAS Registry Number 3968-86-3 [1][2][6]

Molecular Formula C₁₁H₁₆O [1][2][4][7]

Molecular Weight 164.24 g/mol [2][4][6][8]

Melting Point 55.5 °C [1]

Boiling Point 233.9 °C at 760 mmHg [1][4]

Density 0.963 g/cm³ [1][4]

Flash Point 103.7 °C [1][4]

Refractive Index 1.512 [1][4]

LogP (Octanol/Water) ~2.77 [1][4][8]

The relatively high boiling point and flash point indicate that the compound is not highly volatile

at room temperature, simplifying its handling compared to more volatile organics.[1][4] The

octanol/water partition coefficient (LogP) of approximately 2.77 suggests that the molecule is

significantly more soluble in nonpolar solvents than in water, a key factor for designing

extraction, purification, and drug delivery systems.[1][4][8]

Spectroscopic Characterization
For unequivocal identification and quality control, spectroscopic analysis is essential. The

primary methods for characterizing 2-Methyl-1-phenyl-1-butanol include Mass Spectrometry

(MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through

the NIST WebBook, providing a distinct fragmentation pattern that serves as a fingerprint for
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the molecule's structure.[2]

NMR Spectroscopy: While experimental spectra require acquisition from a physical sample,

predicted ¹H and ¹³C NMR data are available and serve as a useful reference for confirming

the carbon skeleton and the chemical environment of protons.[1][6]

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption

bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹) and C-H

stretches from the aromatic and aliphatic portions of the molecule.[2]

Synthesis & Purification

Analytical Workflow
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NMR Spectroscopy
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Caption: A typical workflow for the synthesis and analytical confirmation of a chemical entity.

Synthesis Protocol: Grignard Reaction
A common and effective method for synthesizing 2-Methyl-1-phenyl-1-butanol is the Grignard

reaction. This involves the reaction of a phenylmagnesium halide with isobutyraldehyde.[5] The

following protocol is based on established organometallic chemistry principles.

Expertise & Experience Insight: The Grignard reaction is highly sensitive to moisture and

atmospheric oxygen. The use of an inert gas (like nitrogen or argon) and anhydrous solvents is

not merely a suggestion but a critical requirement for success. The magnesium surface must

be activated, often by adding a small crystal of iodine or by mechanical agitation, to initiate the

reaction with the aryl halide.
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Methodology:

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven prior

to assembly.

Grignard Reagent Formation: Magnesium turnings are placed in the flask under a positive

pressure of nitrogen. Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the

solvent. A solution of bromobenzene in the anhydrous solvent is added dropwise from the

funnel. The reaction is initiated (often indicated by a color change and gentle refluxing) and

allowed to proceed until the magnesium is consumed.

Aldehyde Addition: The Grignard reagent is cooled in an ice bath. A solution of

isobutyraldehyde in the anhydrous solvent is then added dropwise at a rate that maintains a

gentle reflux. This step is exothermic and requires careful temperature control to prevent side

reactions.

Reaction Quench and Workup: After the addition is complete, the reaction is stirred until

completion (monitored by TLC). The mixture is then carefully poured over a mixture of ice

and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to

quench the reaction and dissolve the magnesium salts.

Extraction and Purification: The organic layer is separated, and the aqueous layer is

extracted with additional solvent. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

Final Product Isolation: The crude product is purified by vacuum distillation to yield pure 2-
Methyl-1-phenyl-1-butanol.[5]
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Caption: Flowchart illustrating the key steps in the synthesis of 2-Methyl-1-phenyl-1-butanol.
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Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Methyl-1-phenyl-1-butanol was not available

through the conducted searches. However, based on its chemical structure as an alcohol and

its listed flash point of 103.7°C, standard laboratory precautions are warranted.[1][4]

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

any vapors.

Fire Safety: Keep away from open flames and strong oxidizing agents. Although the flash

point is relatively high, it is a combustible liquid.

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion
2-Methyl-1-phenyl-1-butanol is a well-characterized aromatic alcohol with established

physical constants. Its properties make it a stable and useful component in the fragrance

industry and a key building block for more complex molecules in the pharmaceutical and fine

chemical sectors. A thorough understanding of its physicochemical properties, spectroscopic

signatures, and synthesis pathways is crucial for its effective and safe utilization in research

and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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